5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h4-5H,1-3,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSKYXLMNWEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221137-23-1 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclocondensation Reaction: One of the effective methods for synthesizing 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
Multicomponent Condensation: Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group and the dihydro positions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various alkylating agents such as 1,2-dibromoethane and benzyl chloride can be used under mild reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted cyclopenta[b]pyridine derivatives with different functional groups at the 2-position.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂N₂
- Molecular Weight : 148.20 g/mol
- CAS Number : 221137-23-1
- Synonyms : 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine, among others .
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
1. Antidepressant Activity
Research has indicated that derivatives of cyclopenta[b]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that these compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
2. Anticancer Properties
Preliminary investigations suggest that 5H-cyclopenta[b]pyridine derivatives may possess anticancer properties. These compounds have shown potential in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
3. Neuroprotective Effects
Some studies have explored the neuroprotective effects of cyclopenta[b]pyridine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Organic Synthesis
1. Building Blocks for Complex Molecules
5H-Cyclopenta[b]pyridine-2-methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceuticals or agrochemicals .
2. Catalysis
The compound has been explored as a catalyst in several organic reactions, including cross-coupling reactions and other transformations that require nitrogen-containing heterocycles. Its ability to stabilize transition states makes it a valuable reagent in synthetic organic chemistry .
Materials Science
1. Polymer Chemistry
Research indicates the potential use of cyclopenta[b]pyridine derivatives in the development of advanced polymers with enhanced thermal stability and mechanical properties. These materials could be applied in coatings, adhesives, and composite materials .
2. Electronic Devices
Due to their unique electronic properties, compounds like 5H-cyclopenta[b]pyridine are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport may lead to improved performance in electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci) involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the active site and blocking the phosphorylation process . The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The cyclopenta[b]pyridine core allows for diverse substitution patterns. Below is a comparative analysis of derivatives with modifications at critical positions:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
5H-Cyclopenta[b]pyridine-2-methanamine, 6,7-dihydro-(9ci) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
- Chemical Name : 5H-Cyclopenta[b]pyridine-2-methanamine, 6,7-dihydro-(9ci)
- CAS Number : 298680-96-3
- Molecular Formula : C9H12N
- Molecular Weight : 148.20 g/mol
Biological Activity Overview
The biological activity of 5H-Cyclopenta[b]pyridine derivatives has been evaluated in various studies, with a focus on their antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of 5H-Cyclopenta[b]pyridine exhibit varying degrees of antimicrobial activity against a range of pathogens.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5H-Cyclopenta[b]pyridine derivative A | Escherichia coli | 0.21 μM |
| 5H-Cyclopenta[b]pyridine derivative B | Pseudomonas aeruginosa | 0.25 μM |
| 5H-Cyclopenta[b]pyridine derivative C | Staphylococcus aureus | 1.0 μM |
These findings suggest that certain derivatives can be potent against common bacterial pathogens, making them candidates for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of compounds derived from the cyclopentapyridine structure has also been investigated. A study focusing on various derivatives revealed selective activity against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | HeLa (cervical cancer) | 3.2 |
| Compound Y | HCT-116 (colon cancer) | 2.1 |
| Compound Z | NCI-H460 (lung cancer) | 1.8 |
These compounds demonstrated significant antiproliferative effects, indicating potential for development as anticancer therapeutics .
The mechanisms through which these compounds exert their biological effects are under investigation. Preliminary studies suggest that they may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
- Antimicrobial Mechanism : Binding interactions with bacterial DNA gyrase have been noted, which is crucial for DNA replication.
- Anticancer Mechanism : Inhibition of specific signaling pathways related to cell cycle regulation and apoptosis induction has been observed in vitro.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a specific derivative of the compound was tested against E. coli and P. aeruginosa. The results showed a significant reduction in bacterial growth at low concentrations, highlighting the compound's potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
Another study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The findings revealed that certain compounds induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a promising avenue for cancer treatment.
Q & A
Q. What are the established synthetic methodologies for 5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9CI)?
The compound is typically synthesized via multi-step organic reactions involving cyclization and functional group modifications. For example, substituted cyclopenta[b]pyridine derivatives are synthesized using high-pressure conditions to enhance reaction efficiency and yield. A scaled-up synthesis employing green metrics (e.g., reduced solvent use, energy-efficient conditions) has been reported, emphasizing sustainability . Key intermediates, such as 6,7-dihydro-5H-cyclopenta[b]pyridine scaffolds, are functionalized via nucleophilic substitution or reductive amination to introduce the methanamine group. Reaction optimization often involves monitoring by TLC and HPLC to ensure purity .
Q. How is the structural integrity of this compound verified experimentally?
Structural confirmation relies on a combination of:
- Elemental analysis : Comparing calculated vs. observed C, H, N, and S content (e.g., ±0.2% deviation indicates purity).
- Spectroscopic techniques :
-
IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amine and aromatic moieties.
-
NMR : Distinct proton environments are observed (e.g., δ 2.5–3.5 ppm for cyclopentane protons, δ 6.5–8.5 ppm for pyridine protons) .
- Mass spectrometry : Molecular ion peaks match the theoretical molecular weight (e.g., m/z 148 for C₉H₁₂N₂).
Element Calculated (%) Observed (%) C 74.23 74.43 H 5.57 5.21 N 4.56 4.42 Example from a related compound in
Advanced Research Questions
Q. How can discrepancies between calculated and observed elemental composition be resolved during characterization?
Discrepancies may arise from incomplete purification or solvent retention. To address this:
- Recrystallization : Use solvent systems like ethanol/water to remove impurities.
- Combined spectroscopy : Cross-validate NMR integration ratios with mass spectrometry data to confirm stoichiometry.
- Thermogravimetric analysis (TGA) : Detect residual solvents or moisture contributing to mass deviations .
Q. What computational strategies are effective for modeling the compound’s conformational dynamics?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict optimized geometries and electronic properties. Molecular dynamics simulations (MD) in explicit solvents (e.g., water, DMSO) can assess stability under physiological conditions. For crystallographic refinement, SHELX software is employed to resolve ambiguities in X-ray diffraction data, particularly for hydrogen bonding networks .
Q. How can synthetic protocols be optimized for scalability without compromising efficiency?
- High-pressure reactors : Enhance reaction rates and selectivity for cyclization steps, reducing side products .
- Flow chemistry : Continuous processing improves yield consistency in multi-step syntheses.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or biocatalysts can improve step economy. Reaction monitoring via in-situ FTIR ensures real-time optimization .
Q. What methods are used to analyze potential biological interactions of this compound?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs) using AutoDock Vina.
- Fluorescence quenching assays : Monitor interactions with DNA G-quadruplex structures (e.g., c-MYC promoter) to assess intercalation potential .
- Metabolic stability studies : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Data Contradiction Analysis
Q. How should conflicting spectroscopic data (e.g., unexpected NMR splitting) be interpreted?
- Variable-temperature NMR : Determine if dynamic processes (e.g., ring puckering) cause splitting.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
- X-ray crystallography : Resolve spatial arrangements of substituents to confirm stereochemistry .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
